1-Pentyn-3-ol, 4-methyl-, (R)-
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Overview
Description
1-Pentyn-3-ol, 4-methyl-, ®-, also known as ®-4-Methyl-1-pentyn-3-ol, is an organic compound with the molecular formula C6H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple bond (alkyne) and a methyl group (CH3) attached to the fourth carbon atom. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s known that this compound is a sedative , which suggests it may interact with the central nervous system.
Mode of Action
As a sedative , it likely interacts with receptors in the brain to induce a calming effect
Biochemical Pathways
As a sedative , it may influence neurotransmitter pathways, particularly those involving GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.
Result of Action
As a sedative , it likely induces a state of calm or sleepiness at the cellular level by modulating neuronal activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentyn-3-ol, 4-methyl-, ®- can be synthesized through several methods. One common method involves the reaction of propargyl alcohol with a suitable alkylating agent in the presence of a base. The reaction conditions typically include:
Reagents: Propargyl alcohol, alkylating agent (e.g., methyl iodide), base (e.g., potassium carbonate)
Solvent: Anhydrous acetone or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Reaction Time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of 1-Pentyn-3-ol, 4-methyl-, ®- may involve more efficient and scalable methods, such as continuous flow synthesis or catalytic processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-Pentyn-3-ol, 4-methyl-, ®- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group (e.g., aldehyde or ketone) using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature
Reduction: H2 gas with a palladium on carbon (Pd/C) catalyst at room temperature and atmospheric pressure
Substitution: SOCl2 in pyridine at room temperature
Major Products:
Oxidation: 4-Methyl-1-pentyn-3-one
Reduction: 4-Methyl-1-penten-3-ol or 4-Methylpentan-3-ol
Substitution: 4-Methyl-1-pentyn-3-chloride
Scientific Research Applications
1-Pentyn-3-ol, 4-methyl-, ®- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving alkyne substrates.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Comparison with Similar Compounds
1-Pentyn-3-ol, 4-methyl-, ®- can be compared with other similar compounds, such as:
1-Pentyn-3-ol: Lacks the methyl group at the fourth carbon atom, resulting in different reactivity and properties.
3-Pentyn-1-ol: Has the hydroxyl group at the terminal carbon, leading to different chemical behavior.
4-Methyl-1-pentyn-3-one: An oxidized form of 1-Pentyn-3-ol, 4-methyl-, ®-, with a carbonyl group instead of a hydroxyl group.
The uniqueness of 1-Pentyn-3-ol, 4-methyl-, ®- lies in its chiral nature and the presence of both an alkyne and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(3R)-4-methylpent-1-yn-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-6(7)5(2)3/h1,5-7H,2-3H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIFIONYBLSHIL-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C#C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73522-97-1 |
Source
|
Record name | (3R)-4-methylpent-1-yn-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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